molecular formula C9H13N3O2 B2958317 4-(4-hydroxypiperidin-1-yl)-1H-pyrimidin-6-one CAS No. 1597210-45-1

4-(4-hydroxypiperidin-1-yl)-1H-pyrimidin-6-one

Cat. No. B2958317
M. Wt: 195.222
InChI Key: XWRWYETVJOCNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-hydroxypiperidin-1-yl)-1H-pyrimidin-6-one” is a complex organic molecule that contains a pyrimidinone ring and a hydroxypiperidine ring . Pyrimidinones are heterocyclic aromatic organic compounds similar to pyrimidines, except for the presence of a carbonyl group. Hydroxypiperidines are piperidines (six-membered rings containing nitrogen) that have a hydroxyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidinone and hydroxypiperidine rings. The exact structure would depend on the specific substituents and their positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific substituents and conditions. Piperidones have been found to participate in a variety of reactions, including Mannich base formation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substituents. For example, the presence of the hydroxyl group could make the compound more polar and increase its solubility in water .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery Pyrimidine derivatives play a crucial role in medicinal chemistry, offering therapeutic benefits across several disease states. For instance, aryl amide derivatives of pyrimidin-6-one compounds have been evaluated as ASK1 inhibitors, showing potential in treating inflammation and pain, particularly in conditions like osteoarthritis and neuropathic pain (Norman, 2012). Moreover, studies on pyrido[1,2-a]pyrimidin-4-one derivatives reveal their capacity as selective aldose reductase inhibitors with antioxidant activity, underscoring their utility in managing complications related to diabetes (La Motta et al., 2007).

Biochemical and Structural Studies The structural and tautomeric behaviors of pyrimidine derivatives under various conditions have been a subject of biochemical research. Investigations into the gas-phase tautomeric equilibrium of 4-hydroxypyrimidine with its ketonic forms have provided insights into the stability and conformational dynamics of these molecules (Sánchez et al., 2007). Additionally, research on cation tautomerism and crystal structures of certain pyrimidine salts has contributed to understanding the molecular recognition processes critical in drug action, highlighting the importance of hydrogen bonding in pharmaceuticals containing pyrimidine fragments (Rajam et al., 2017).

Material Science Applications In material science, pyrimidine derivatives have been explored for their corrosion inhibition properties, offering potential solutions for protecting metals in acidic environments. For example, novel pyrimidine derivatives have demonstrated significant inhibitory action against the corrosion of mild steel, showcasing their application in industrial settings (Yadav et al., 2015).

Biological Studies Pyrimidine derivatives have also been investigated for their biological activities, including antitumor, antifungal, and antibacterial properties. Compounds featuring the pyrimidine moiety have shown promising results in various biological assays, indicating their potential as lead compounds in the development of new therapeutic agents (Keri et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, some piperidone derivatives can be harmful if swallowed or inhaled, and can cause skin and eye irritation .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential biological activities. For example, it could be interesting to investigate whether this compound has any of the bioactivities observed for other piperidone derivatives .

properties

IUPAC Name

4-(4-hydroxypiperidin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-7-1-3-12(4-2-7)8-5-9(14)11-6-10-8/h5-7,13H,1-4H2,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRWYETVJOCNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Hydroxypiperidin-1-yl)-3,4-dihydropyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.